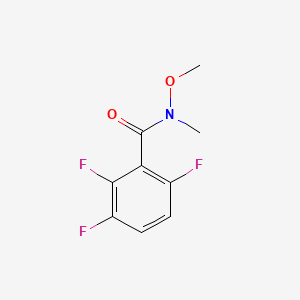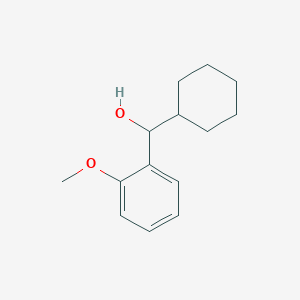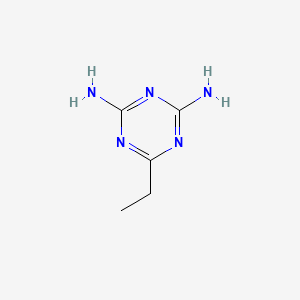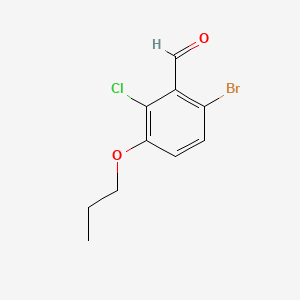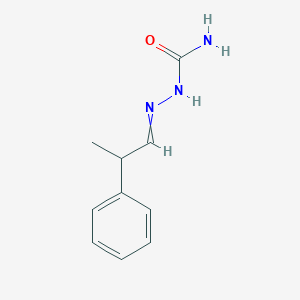
Hydrazinecarboxamide, 2-(2-phenylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- is a chemical compound with the molecular formula C10H13N3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a phenylpropylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone. One common method is the condensation reaction between hydrazinecarboxamide and acetophenone, which yields the desired product under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylpropylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted phenylpropylidene derivatives .
科学的研究の応用
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Hydrazinecarboxamide, 2-(phenylmethylene)-: Similar structure but with a different substituent on the hydrazinecarboxamide group.
Hydrazinecarboxamide, 2-(1-phenylethylidene)-: Another similar compound with a different alkylidene group.
Uniqueness
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- is unique due to its specific phenylpropylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
1567-36-8 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
(2-phenylpropylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(7-12-13-10(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H3,11,13,14) |
InChIキー |
KCESSWUPNSNONB-UHFFFAOYSA-N |
正規SMILES |
CC(C=NNC(=O)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)

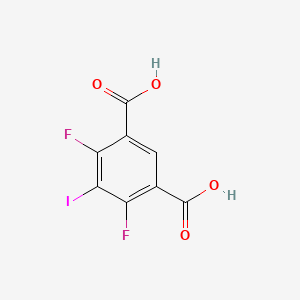

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)


